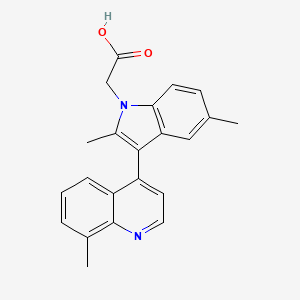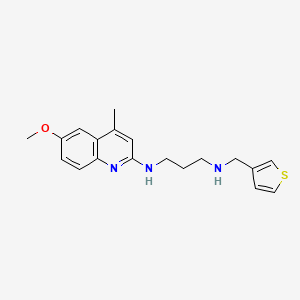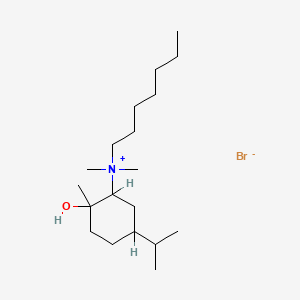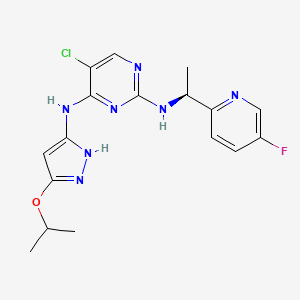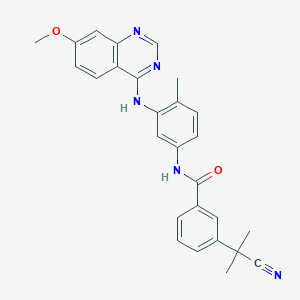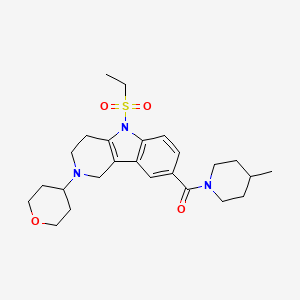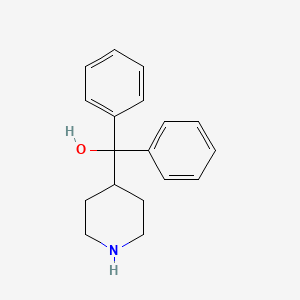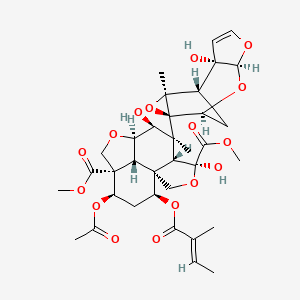
Ametantrone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ametantrone acetate is a synthetic anthracenedione derivative known for its intense blue color and broad spectrum of antitumor activity. It is structurally related to mitoxantrone but lacks the hydroxyl groups on the ring adjacent to the quinone moiety. This compound has been studied for its potential use in cancer therapy due to its ability to bind DNA through intercalation, stabilizing the intercalation with its basic aminoalkyl side-chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ametantrone acetate is synthesized through a multi-step process involving the reaction of anthracene derivatives with aminoalkyl side chains. The specific synthetic routes and reaction conditions are proprietary and often involve high-performance liquid chromatography for purification .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The compound is typically provided as a sterile dark blue solution for injection in ampules containing the diacetate salt .
Chemical Reactions Analysis
Types of Reactions: Ametantrone acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the quinone moiety, affecting the compound’s activity.
Substitution: Substitution reactions involving the aminoalkyl side chains can lead to the formation of derivatives with altered properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed:
Scientific Research Applications
Chemistry: Used as a model compound for studying DNA intercalation and binding properties.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Medicine: Explored as a potential antitumor agent in clinical trials, showing promise in treating various cancers.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmacokinetic studies .
Mechanism of Action
Ametantrone acetate exerts its effects primarily through strong DNA binding via intercalation. This binding disrupts DNA synthesis and repair, leading to cytotoxic effects in tumor cells. The compound also induces interstrand DNA cross-links, further inhibiting cellular proliferation. The molecular targets include DNA and topoisomerase II, an enzyme critical for DNA replication and repair .
Comparison with Similar Compounds
Mitoxantrone: Shares a similar structure but includes hydroxyl groups on the quinone moiety. It also binds DNA through intercalation and inhibits topoisomerase II.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action but different structural features.
Daunorubicin: Another anthracycline with comparable DNA intercalation properties
Uniqueness: Ametantrone acetate is unique due to its specific aminoalkyl side chains and lack of hydroxyl groups, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. Its intense blue color and broad antitumor activity make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
70711-40-9 |
|---|---|
Molecular Formula |
C26H36N4O8 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
acetic acid;1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O4.2C2H4O2/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30;2*1-2(3)4/h1-6,23-28H,7-14H2;2*1H3,(H,3,4) |
InChI Key |
IGCAUIJHGNYDKE-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
64862-96-0 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)-9,10-anthracenedione diacetate ametantrone ametantrone diacetate ametantrone ion (1-) HAQ NSC 196473 NSC 287513 NSC-196473 NSC-287513 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea](/img/structure/B1665882.png)
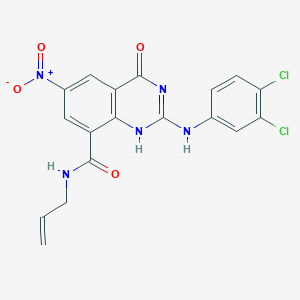
![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride](/img/structure/B1665886.png)
![3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-YL)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione](/img/structure/B1665887.png)
